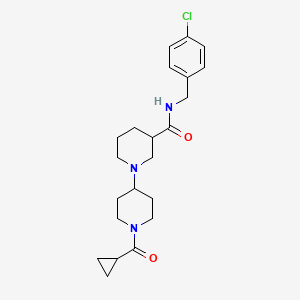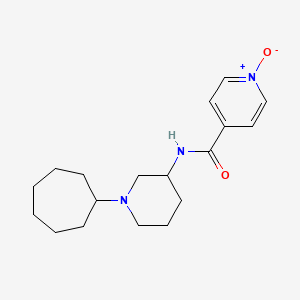
N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent.
作用機序
N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide acts as a selective κ-opioid receptor agonist or antagonist depending on the concentration and the experimental conditions. The κ-opioid receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a role in pain perception, addiction, and mood regulation. Activation of the κ-opioid receptor by this compound leads to the inhibition of adenylate cyclase and the reduction of cAMP levels, which results in the modulation of neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects depending on the experimental conditions and the concentration used. Some of the effects reported in the literature include:
1. Analgesia: this compound has been found to produce analgesia in animal models of pain. This effect is mediated by the activation of the κ-opioid receptor and the subsequent modulation of neuronal excitability and neurotransmitter release.
2. Anti-addictive: this compound has been shown to reduce drug-seeking behavior in animal models of addiction. This effect is mediated by the antagonism of the κ-opioid receptor and the subsequent reduction of the rewarding effects of drugs of abuse.
3. Neuroprotection: this compound has been found to have neuroprotective properties in animal models of neurodegenerative diseases. This effect is mediated by the reduction of neuronal cell death and the improvement of cognitive function.
実験室実験の利点と制限
N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selectivity: this compound is a selective κ-opioid receptor agonist or antagonist depending on the concentration used. This selectivity allows for the investigation of the specific role of the κ-opioid receptor in various disease conditions.
2. Potency: this compound has been found to be highly potent in animal models of pain and addiction. This potency allows for the investigation of the therapeutic potential of this compound at lower doses.
Some of the limitations of this compound include:
1. Solubility: this compound is poorly soluble in water, which can make it difficult to administer in some experimental conditions.
2. Toxicity: this compound has been found to be toxic at high doses in animal models. This toxicity can limit the use of this compound in some experimental conditions.
将来の方向性
N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has several potential future directions for research. Some of these directions include:
1. Development of Analgesic Agents: this compound has been found to have analgesic properties in animal models of pain. Further research is needed to investigate the potential of this compound as a therapeutic agent for the treatment of chronic pain.
2. Addiction Treatment: this compound has been investigated for its potential in treating addiction to drugs such as cocaine and alcohol. Further research is needed to investigate the efficacy and safety of this compound in human clinical trials.
3. Neuroprotection: this compound has been studied for its neuroprotective properties in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to investigate the potential of this compound as a therapeutic agent for the treatment of these diseases.
In conclusion, this compound is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has potential as a therapeutic agent in various disease conditions, including pain management, addiction treatment, and neuroprotection. Further research is needed to investigate the potential of this compound as a therapeutic agent in human clinical trials.
合成法
The synthesis of N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with 4-chlorobenzyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with cyclopropylcarbonyl chloride to obtain the final product. The synthesis of this compound has been reported in several research articles and is considered to be a straightforward procedure.
科学的研究の応用
N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential as a therapeutic agent in various disease conditions. Some of the research areas where this compound has been investigated include:
1. Pain Management: this compound has been shown to have analgesic properties in animal models of pain. It acts as a selective κ-opioid receptor agonist and has been found to be effective in reducing pain without producing the adverse effects associated with traditional opioids.
2. Addiction Treatment: this compound has been investigated for its potential in treating addiction to drugs such as cocaine and alcohol. It acts as a κ-opioid receptor antagonist and has been found to reduce drug-seeking behavior in animal models.
3. Neuroprotection: this compound has been studied for its neuroprotective properties in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to reduce neuronal cell death and improve cognitive function in these models.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[1-(cyclopropanecarbonyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN3O2/c23-19-7-3-16(4-8-19)14-24-21(27)18-2-1-11-26(15-18)20-9-12-25(13-10-20)22(28)17-5-6-17/h3-4,7-8,17-18,20H,1-2,5-6,9-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLMVUJOBDFMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3CC3)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[(2-methyl-2-propen-1-yl)amino]methyl}-2-piperidinone](/img/structure/B6134567.png)
![1-(2-methylphenyl)-4-(1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3-piperidinyl)piperazine](/img/structure/B6134570.png)
![2,2-dimethyl-N-(3-{[3-(6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]methyl}pyridin-2-yl)propanamide](/img/structure/B6134573.png)
![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6134597.png)
![1-isopropyl-5-[4-(1H-pyrazol-1-yl)phenyl]-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6134599.png)
![4-[(4-bromo-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B6134602.png)
![N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B6134609.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6134616.png)
![2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6134630.png)
![N-(3-methoxyphenyl)-3-{1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6134631.png)
![3-(1-hydroxy-1-methylethyl)-N-[5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B6134634.png)
![N-cycloheptyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6134637.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B6134638.png)
